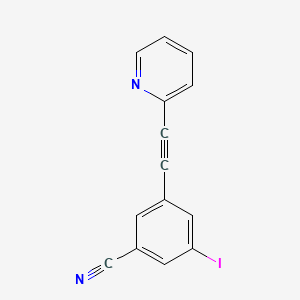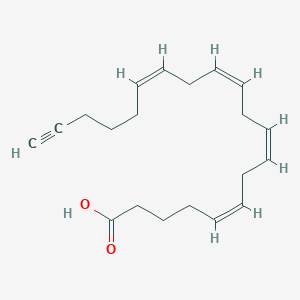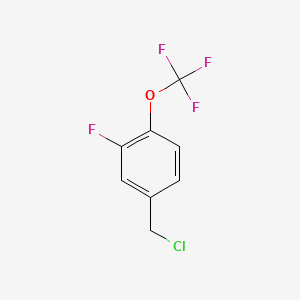
N-Mesyldronedarone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Mesyldronedarone is a synthetic compound belonging to the class of amiodarone analogs. It is a potent antiarrhythmic agent developed as a potential treatment for atrial fibrillation. The compound is known for its improved safety and tolerability compared to amiodarone, which is associated with adverse effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Mesyldronedarone involves multiple steps, starting with the preparation of the benzofuran core. The key steps include:
Formation of the Benzofuran Core: This involves the reaction of 2-butyl-3-benzofuran with appropriate reagents to introduce the necessary functional groups.
Introduction of the Dibutylamino Group: This step involves the reaction of the intermediate with dibutylamine under controlled conditions.
Methylation: The final step involves the methylation of the sulfonamide group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: N-Mesyldronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-Mesyldronedarone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular signaling pathways and ion channels.
Medicine: Investigated for its potential in treating atrial fibrillation and other cardiac arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
N-Mesyldronedarone exerts its effects by blocking multiple ion channels, including sodium, potassium, and calcium channels. It also inhibits β-adrenergic receptors. This multi-channel blocking action helps in restoring normal sinus rhythm in patients with atrial fibrillation. The compound’s structure, which lacks iodine moieties, reduces the risk of thyroid and pulmonary toxicities associated with amiodarone .
Comparación Con Compuestos Similares
Amiodarone: A widely used antiarrhythmic agent with a similar mechanism of action but associated with higher toxicity.
Dronedarone: Another amiodarone analog with a similar structure but different pharmacokinetic properties.
Uniqueness of N-Mesyldronedarone: this compound is unique due to its improved safety profile and reduced risk of adverse effects compared to amiodarone. Its structure, which includes a methyl sulfonyl group, enhances its lipophilicity and reduces tissue accumulation, leading to fewer organ toxicities.
Propiedades
Número CAS |
141626-57-5 |
|---|---|
Fórmula molecular |
C32H46N2O7S2 |
Peso molecular |
634.9 g/mol |
Nombre IUPAC |
N-[2-butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C32H46N2O7S2/c1-6-9-13-30-31(28-24-26(16-19-29(28)41-30)34(42(4,36)37)43(5,38)39)32(35)25-14-17-27(18-15-25)40-23-12-22-33(20-10-7-2)21-11-8-3/h14-19,24H,6-13,20-23H2,1-5H3 |
Clave InChI |
IKGSSECULYFYER-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
SMILES canónico |
CCCCC1=C(C2=C(O1)C=CC(=C2)N(S(=O)(=O)C)S(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCN(CCCC)CCCC |
Sinónimos |
N-[2-Butyl-3-[4-[3-(dibutylamino)propoxy]benzoyl]-5-benzofuranyl]-N-(methylsulfonyl)-methanesulfonamide_x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)



![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
